Icomethasone 21-Iodide
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Overview
Description
Icomethasone 21-Iodide is a synthetic glucocorticoid corticosteroid. It is a derivative of icomethasone, which is known for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icomethasone 21-iodide involves the iodination of icomethasone. One common method for iodination is the use of iodine and nitric acid, which can be applied to various organic compounds . The reaction typically involves the formation of an iodide ion, which then reacts with the target compound to form the iodinated product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination processes, similar to those used for other iodinated compounds. This would include the use of controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Icomethasone 21-iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis to introduce iodine into other molecules.
Biology: The compound’s glucocorticoid properties make it a candidate for studying anti-inflammatory and immunosuppressive effects.
Medicine: Although not marketed, it could be explored for therapeutic applications similar to other glucocorticoids.
Mechanism of Action
The mechanism of action of icomethasone 21-iodide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Icomethasone: The parent compound, known for its glucocorticoid activity.
Mometasone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used glucocorticoid with potent anti-inflammatory effects
Uniqueness
Icomethasone 21-iodide is unique due to the presence of the iodide group, which can enhance its properties and potential applications. The iodide group can also facilitate imaging and diagnostic uses, making it distinct from other glucocorticoids.
Properties
Molecular Formula |
C22H28ClIO4 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
VLMSZLQOUFOGSD-CXSFZGCWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)Cl)C |
Origin of Product |
United States |
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